N-(2-Methoxy-5-nitrophenyl)acetamide

Description

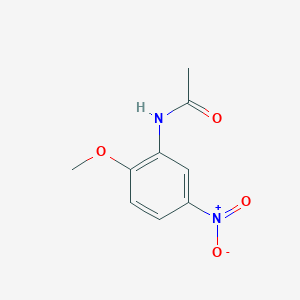

Structure

2D Structure

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(11(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEITKYWXMCTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067792 | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33721-54-9 | |

| Record name | N-(2-Methoxy-5-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33721-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033721549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Acetaniside, 5'-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methoxy-5-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Synthesis Approaches

Classical Synthetic Routes

Traditional batch synthesis remains a prevalent method for the laboratory-scale production of N-(2-Methoxy-5-nitrophenyl)acetamide and its analogs. These methods primarily involve acetylation, amide formation, and nucleophilic substitution reactions.

Acetylation is a fundamental reaction in the synthesis of this compound, typically involving the introduction of an acetyl group into a precursor molecule.

A common and direct method for synthesizing this compound is the acetylation of 4-methoxy-2-nitroaniline (B140478). nih.goviucr.org In this reaction, 4-methoxy-2-nitroaniline is treated with acetic anhydride (B1165640), often in the presence of a solvent like glacial acetic acid. nih.goviucr.org The reaction proceeds at room temperature over several hours, followed by purification steps such as recrystallization to obtain the final product. nih.goviucr.org

A typical laboratory procedure involves dissolving 4-methoxy-2-nitroaniline in glacial acetic acid and then adding acetic anhydride. nih.goviucr.org The mixture is stirred for an extended period, after which the solvent is removed under vacuum. The resulting residue is then purified, commonly by recrystallization from an aqueous solution, to yield this compound. nih.goviucr.org

Reaction Parameters for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Purification |

|---|

To improve the efficiency of the acetylation reaction, various parameters can be optimized. This includes the choice of solvent, reaction temperature, and the molar ratio of reactants. For instance, in the synthesis of a related compound, N-(4-fluoro-2-methoxyphenyl)acetamide, acetic acid was used as the solvent, and the reaction was heated to 90°C for several hours. google.com The use of elevated temperatures can significantly reduce the reaction time. The work-up procedure, including extraction with an appropriate organic solvent like ethyl acetate (B1210297), is also crucial for maximizing the isolated yield of the product. google.com

The formation of the amide bond is a critical step in the synthesis of N-arylacetamide derivatives. Various coupling reagents and strategies have been developed to facilitate this transformation efficiently and with high yields.

One approach involves the use of dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) to promote the reaction between a carboxylic acid and an amine under mild, neutral conditions. masterorganicchemistry.com This method is particularly useful for sensitive substrates. Another strategy employs activating agents such as propylphosphonic anhydride (T3P®) in the presence of a base like pyridine, which allows for the coupling of various acids and amines with low risk of epimerization. organic-chemistry.org

For the synthesis of N-aryl amides specifically, an umpolung amide synthesis (UmAS) has been developed. This method utilizes α-fluoronitroalkanes and N-aryl hydroxylamines in the presence of a simple Brønsted base, avoiding the need for other activating agents. nih.gov

Nucleophilic substitution reactions are fundamental to the synthesis of various acetamide (B32628) derivatives. science.gov In the context of N-aryl 2-chloroacetamides, the chlorine atom is readily displaced by a variety of nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity allows for the synthesis of a wide range of substituted acetamides.

For example, 2-(pyridin-3-yloxy)acetamides can be synthesized through the alkylation of the hydroxyl group of a corresponding pyridinol with N-substituted chloroacetamides. researchgate.net The electron-withdrawing nitro group in this compound enhances the reactivity of the aromatic ring towards nucleophilic substitution, making it a versatile intermediate for further chemical transformations. srinichem.com

Acetylation Approaches for this compound and Related Analogs

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. europa.eu This technology is particularly advantageous for hazardous reactions like nitration. europa.euacs.org

A continuous-flow process has been described for the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, an intermediate for the drug osimertinib. researchgate.net Similarly, a method for synthesizing 4-methoxy-2-nitroaniline using a continuous flow reactor has been patented, highlighting the advantages of this technology in terms of reaction speed and product selectivity. google.com The development of a telescoped continuous flow procedure for the acetylation and nitration of 4-fluoro-2-methoxyaniline (B49241) has also been reported, demonstrating the potential for integrating multiple reaction steps into a single, continuous process. acs.org

Application in Nitration and Acetylation Steps

Nitration of N-(2-methoxyphenyl)acetamide: This route involves the introduction of a nitro group onto the aromatic ring of N-(2-methoxyphenyl)acetamide. The reaction is a classic example of electrophilic aromatic substitution. The acetamido group is a moderately activating and ortho-, para-directing group, while the methoxy (B1213986) group is a strongly activating and ortho-, para-directing group. The combined directing effects of these two groups favor the introduction of the nitro group at the 5-position, which is para to the methoxy group and meta to the acetamido group.

A typical laboratory-scale procedure involves the slow addition of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to a solution of N-(2-methoxyphenyl)acetamide, often in a solvent like glacial acetic acid. Temperature control is critical during this exothermic reaction to prevent over-nitration and the formation of unwanted byproducts.

Acetylation of 2-methoxy-5-nitroaniline (B165355): In this alternative pathway, the amino group of 2-methoxy-5-nitroaniline is acylated to form the corresponding acetamide. Common acetylating agents include acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base, such as sodium acetate or a tertiary amine, to neutralize the acid byproduct (acetic acid or hydrochloric acid).

This method can be advantageous as it avoids the handling of highly corrosive and oxidizing nitrating mixtures in the final step. The starting material, 2-methoxy-5-nitroaniline, can be synthesized by the nitration of 2-methoxyaniline.

Process Optimization for Enhanced Safety and Production Efficiency

In an industrial setting, the synthesis of this compound requires careful optimization to ensure both the safety of the process and the economic viability of production.

Safety Considerations: The nitration of aromatic compounds is an energetic process that carries inherent risks, including the potential for runaway reactions and explosions. Key safety measures include:

Temperature Control: Strict temperature control is paramount. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) in jacketed reactors with efficient cooling systems.

Controlled Reagent Addition: The nitrating agent should be added slowly and in a controlled manner to manage the rate of the exothermic reaction.

Proper Agitation: Efficient stirring is necessary to ensure uniform heat distribution and prevent localized "hot spots."

Quenching Procedures: A well-defined and tested quenching procedure is essential to safely neutralize the reaction mixture after completion. This often involves pouring the reaction mixture into a large volume of ice water.

Material Compatibility: All equipment must be constructed from materials that are resistant to the corrosive nature of the acids used.

Efficiency Enhancements: Process optimization aims to maximize yield and purity while minimizing costs and environmental impact. Strategies include:

One-Pot Synthesis: As demonstrated in the synthesis of analogous compounds, a "one-pot" approach can significantly improve efficiency by reducing the number of isolation and purification steps, saving time and resources.

Solvent Selection: The choice of solvent can impact reaction rate, product solubility, and ease of workup. Green chemistry principles encourage the use of less hazardous and recyclable solvents.

Catalyst Use: In acetylation reactions, the use of catalysts can increase the reaction rate and allow for milder reaction conditions.

Work-up and Purification: Efficient extraction and crystallization procedures are crucial for obtaining a high-purity product. The use of anti-solvents can improve the crystallization yield.

The following table summarizes key parameters for the optimization of the synthesis of this compound.

| Parameter | Nitration Route Optimization | Acetylation Route Optimization |

| Temperature | 0-10 °C for controlled reaction | Room temperature to gentle reflux |

| Reagents | Mixed acid (HNO₃/H₂SO₄) | Acetic anhydride or acetyl chloride |

| Solvent | Glacial acetic acid, Sulfuric acid | Dichloromethane, Acetic acid |

| Safety | Strict temperature control, slow addition | Use of a base to neutralize acid byproduct |

| Efficiency | High yield with proper control | Can be adapted to a one-pot process |

Retrosynthetic Analysis of this compound Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections can be considered.

Route A: Disconnection of the Amide Bond

The most logical retrosynthetic disconnection is at the C-N amide bond. This leads to two precursor molecules: 2-methoxy-5-nitroaniline and an acetyl group source (e.g., acetic anhydride or acetyl chloride).

Precursor 1: 2-methoxy-5-nitroaniline: This precursor can be synthesized from 2-methoxyaniline (o-anisidine) through electrophilic nitration.

Precursor 2: Acetylating Agent: Acetic anhydride and acetyl chloride are readily available commercial reagents.

Route B: Disconnection of the Nitro Group

An alternative retrosynthetic approach involves the disconnection of the nitro group. This identifies N-(2-methoxyphenyl)acetamide as the immediate precursor.

Precursor: N-(2-methoxyphenyl)acetamide: This compound can be prepared by the acetylation of 2-methoxyaniline.

A comparison of the two retrosynthetic routes is presented below:

| Feature | Route A (Acetylation) | Route B (Nitration) |

| Final Step | Amide formation | Electrophilic Aromatic Substitution |

| Key Precursor | 2-methoxy-5-nitroaniline | N-(2-methoxyphenyl)acetamide |

| Starting Material | 2-methoxyaniline | 2-methoxyaniline |

| Considerations | Avoids nitration in the final step | Requires careful control of nitration conditions |

Chemical Transformations and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

The aromatic ring of N-(2-Methoxy-5-nitrophenyl)acetamide is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com

Further Nitration of the Aromatic Ring System

The introduction of an additional nitro group onto the aromatic ring of this compound can be achieved through nitration. This reaction typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). jcbsc.org The existing substituents on the ring—the methoxy (B1213986) and acetamido groups—direct the position of the incoming nitro group. The methoxy group is an activating, ortho-para director, while the acetamido group is also an ortho-para director, though its activating effect is modulated by the carbonyl group. Conversely, the nitro group is a strong deactivating, meta-director. The interplay of these electronic effects determines the regioselectivity of the subsequent nitration.

For instance, the nitration of analogous compounds like 4-alkoxyacetanilides is influenced by the electron-donating alkoxy group, which directs nitration primarily to the ortho position relative to itself. researchgate.net In the case of this compound, the positions ortho and para to the methoxy group are C1 and C4, and the positions ortho and para to the acetamido group are C1 and C4. The position meta to the nitro group is C2 and C6. Considering the steric hindrance and the combined directing effects, further nitration is anticipated to occur at specific available positions on the ring.

Reduction Reactions of the Nitro Group to Amine Functionalities

The nitro group of this compound can be readily reduced to an amino group (-NH2), a transformation of significant synthetic utility. This reduction can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). niscpr.res.iniucr.orgmit.edu The reaction is generally carried out in a solvent like ethanol (B145695) or methanol (B129727) under controlled temperature and pressure. niscpr.res.iniucr.org For example, the reduction of the related compound N-(2-methoxy-4-nitrophenyl)acetamide to N-(4-amino-2-methoxyphenyl)acetamide is achieved using Pd/C as a catalyst in an ethanol solvent under a hydrogen atmosphere. iucr.org This method is often preferred due to its high selectivity and the clean nature of the reaction, which produces water as the primary byproduct.

Alternative methods for nitro group reduction include the use of metal-acid systems, such as tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and HCl. youtube.com More recently, methods utilizing reagents like sodium bisulfite have also been developed, offering milder reaction conditions. google.com

Formation of Reactive Intermediates via Nitro Group Reduction

The reduction of a nitro group to an amine proceeds through a series of intermediate species. The complete reduction is a six-electron process that involves the sequential formation of nitroso, hydroxylamino, and finally, the amino group.

Under certain conditions, it is possible to isolate these intermediates. For example, selective reduction can yield N-arylhydroxylamines. organic-chemistry.org The specific intermediates formed and their reactivity can be influenced by the choice of reducing agent and the reaction conditions. For instance, in catalytic hydrogenation, the reaction is believed to proceed through a condensation mechanism where an azo dimer intermediate may be formed and then rapidly consumed. mit.edursc.org

Modifications of the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH3) in this compound also presents opportunities for chemical modification, including reactions at the amide nitrogen and hydrolysis of the amide bond.

Acylation and Alkylation Studies of the Amide Group

The amide nitrogen in this compound can potentially undergo acylation or alkylation, although the reactivity is influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing nitro group can affect the nucleophilicity of the amide nitrogen.

Acylation, the introduction of an acyl group (R-C=O), can be achieved using acylating agents like acid chlorides or anhydrides. For example, the synthesis of related acetamides often involves the acetylation of the corresponding aniline (B41778) derivative with acetic anhydride (B1165640). nih.goviucr.org Similarly, further acylation at the amide nitrogen could be explored.

Alkylation, the introduction of an alkyl group, would involve reacting the amide with an alkylating agent. However, direct alkylation of the amide nitrogen can be challenging and may require specific conditions, such as the use of a strong base to deprotonate the amide first, thereby increasing its nucleophilicity.

Hydrolysis Pathways of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. This process breaks the amide linkage to yield a carboxylic acid (acetic acid) and an amine (2-methoxy-5-nitroaniline).

Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Nucleophilic Aromatic Substitution Involving Methoxy Group

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl compounds bearing specific substituents. Unlike typical SN2 reactions, which are hindered by the benzene ring, and SN1 reactions, which would require the formation of a highly unstable aryl cation, the SNAr mechanism proceeds via an addition-elimination pathway. wikipedia.org This reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which activate the ring toward nucleophilic attack. masterorganicchemistry.comlibretexts.org

In the structure of this compound, the nitro group (–NO₂) is a powerful EWG. Its position para to the methoxy (–OCH₃) group is crucial for activating the ring for a potential nucleophilic attack where the methoxy group could serve as the leaving group. libretexts.orgbyjus.com The reaction mechanism involves two principal steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the methoxy group (ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Leaving Group Departure: The aromaticity is restored by the elimination of the leaving group. In this case, the methoxide (B1231860) ion (CH₃O⁻) would depart. youtube.com

The stability of the Meisenheimer complex is the key to this reaction. The negative charge of the intermediate is delocalized onto the nitro group through resonance, a stabilizing effect that is only possible when the EWG is positioned ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org A meta-positioned nitro group would not be able to delocalize the charge via resonance and would thus be far less activating. libretexts.org

While halides are more common leaving groups in SNAr reactions, other groups can also be displaced. wikipedia.org The efficiency of the leaving group is related to its ability to stabilize a negative charge and the strength of its bond to the aromatic ring. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. researchgate.net Therefore, highly electronegative groups that polarize the C-X bond, like fluorine, often lead to faster reactions. nih.gov The methoxy group is a less common leaving group than halides, and its substitution would likely require strong nucleophiles and potentially elevated temperatures.

| Factor | Role in SNAr Reaction | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Activates the aromatic ring towards nucleophilic attack and stabilizes the Meisenheimer complex. masterorganicchemistry.com | The nitro (–NO₂) group strongly activates the ring. |

| Position of EWG | Must be ortho or para to the leaving group for resonance stabilization of the intermediate. libretexts.org | The nitro group is para to the methoxy group, providing optimal activation. |

| Leaving Group | Is displaced in the second step of the reaction to restore aromaticity. wikipedia.org | The methoxy (–OCH₃) group is the potential leaving group. |

| Nucleophile | Attacks the ipso-carbon to initiate the reaction. youtube.com | A strong nucleophile (e.g., thiolate, amide) would be required to displace the methoxy group. |

Oligomerization and Dimerization Pathways of Related Acetamides

While this compound itself is not primarily studied for oligomerization, the pathways of related N-aryl compounds, such as aniline, provide a plausible model for such transformations. The oxidative polymerization of aniline to form polyaniline is a well-documented process that proceeds through the formation of dimeric and oligomeric intermediates. researchgate.netkpi.ua This process suggests a potential pathway for the covalent linking of related acetamide molecules under oxidative conditions.

The proposed mechanism for such a pathway would likely involve the following steps:

Oxidation: An initial oxidation step, prompted by a chemical oxidant or an electrochemical potential, would remove an electron from the acetamide molecule, forming a radical cation. researchgate.net

Radical Coupling: These reactive radical cations can then couple with each other. For N-arylacetamides, this coupling could occur at the para-position of the phenyl ring relative to the nitrogen atom, leading to the formation of a dimer. kpi.ua

Chain Propagation: The resulting dimer can be re-oxidized and subsequently react with another monomeric radical cation, leading to the formation of trimers and larger oligomers. This process of consecutive oxidation and coupling steps propagates the chain. kpi.ua

The specific structure of this compound, with substituents at positions 2 and 5, would influence the regiochemistry of this coupling. The presence of the acetamido group directs coupling to the para position. However, since the para position (position 4) is unsubstituted, it could serve as a site for C-C bond formation between monomer units. The electronic effects of the methoxy and nitro groups would also modulate the reactivity of the aromatic ring toward this oxidative coupling.

| Step | Description | Relevance to N-Arylacetamides |

|---|---|---|

| 1. Initiation (Oxidation) | Generation of a radical cation from the monomer unit via a one-electron oxidation. researchgate.net | An external oxidant would be required to initiate the process. |

| 2. Dimerization (Coupling) | Two radical cations couple to form a dimeric species, often through C-C or C-N bond formation. kpi.ua | Para-coupling of the phenyl rings is a likely pathway. |

| 3. Propagation | The dimer is oxidized and couples with another monomeric radical cation to extend the chain. kpi.ua | Leads to the formation of trimers, tetramers, and higher oligomers. |

| 4. Termination | The reaction ceases due to the consumption of the monomer or oxidant, or through side reactions. | Results in a mixture of oligomers of various lengths. |

Oxidative Transformations with Cellular Oxidants

Cellular metabolism continuously produces reactive oxygen species (ROS) and reactive nitrogen species (RNS) as byproducts. mdpi.com These species, including superoxide (B77818) (O₂•⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻), are powerful oxidants capable of modifying a wide range of biological and xenobiotic molecules. mdpi.comwikipedia.org Peroxynitrite, formed from the rapid, diffusion-controlled reaction between superoxide and nitric oxide, is a particularly potent and versatile cellular oxidant. nih.govwikipedia.org It can induce both oxidation and nitration reactions on aromatic compounds. nih.gov

This compound, if exposed to such cellular oxidants, could undergo several transformations. The electron-rich nature of the substituted aniline ring makes it a target for these electrophilic species. The likely outcomes of interaction with an oxidant like peroxynitrite include:

Aromatic Nitration: Peroxynitrite and its derived radical intermediates (such as nitrogen dioxide, •NO₂) are capable of adding a new nitro group to the aromatic ring. nih.gov Given the existing substitution pattern, a new nitro group could be directed to one of the vacant positions on the ring, further modifying the compound's electronic properties. The formation of 3-nitrotyrosine (B3424624) from tyrosine is a classic biomarker of peroxynitrite-mediated damage. nih.gov

Oxidation of Substituents: The acetamido or methoxy groups could also be targets of oxidative attack. This could lead to hydroxylation of the ring or demethylation of the methoxy group.

Protein Carbonylation: ROS can lead to the introduction of carbonyl groups (aldehydes and ketones) onto proteins, a process known as protein carbonylation. nih.gov While this applies to proteins, similar oxidative mechanisms could potentially affect the acetamide structure.

These transformations are significant as they represent metabolic pathways that can alter the structure and properties of xenobiotic compounds within a biological system.

| Cellular Oxidant | Formation | Potential Reaction with this compound |

|---|---|---|

| Superoxide (O₂•⁻) | Product of mitochondrial respiration and NADPH oxidase (NOX) enzymes. nih.gov | Can act as a precursor to more reactive species like peroxynitrite. |

| Hydroxyl Radical (•OH) | Formed from hydrogen peroxide via the Fenton reaction. | Highly reactive; can cause hydroxylation of the aromatic ring. |

| Peroxynitrite (ONOO⁻) | Diffusion-controlled reaction of superoxide with nitric oxide. nih.govwikipedia.org | Can cause nitration of the aromatic ring or oxidation of side chains. nih.gov |

| Nitrogen Dioxide (•NO₂) | Can be formed from the decomposition of peroxynitrous acid. wikipedia.org | A radical species that can participate in aromatic nitration. nih.gov |

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is crucial for determining the molecular framework of a compound. Techniques such as NMR, FT-IR, Mass Spectrometry, and UV-Visible spectroscopy each probe different aspects of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C-NMR, 1D- and 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR would reveal the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (spin-spin coupling), which helps to establish the substitution pattern on the aromatic ring and confirm the presence of the methoxy (B1213986) and acetamide (B32628) groups. Similarly, ¹³C-NMR spectroscopy would identify all unique carbon atoms in the molecule. Advanced 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-(2-Methoxy-5-nitrophenyl)acetamide, the FT-IR spectrum would be expected to show characteristic absorption bands for key functional groups. While the specific spectrum is not publicly available, a database entry indicates that an FT-IR spectrum has been recorded using a KBr-pellet technique nih.gov.

The expected characteristic vibrational frequencies are outlined in the table below.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3350-3180 |

| Amide | C=O Stretch | 1700-1650 |

| Nitro | N-O Asymmetric Stretch | 1560-1515 |

| Nitro | N-O Symmetric Stretch | 1365-1335 |

| Aromatic | C-H Stretch | 3100-3000 |

| Aromatic | C=C Stretch | 1600-1450 |

| Methoxy | C-H Stretch | 2950-2850 |

| Ether | C-O Stretch | 1275-1200 |

Mass Spectrometry (EI-MS, LC/HRMS, MS/MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₀N₂O₄. Techniques like Electron Ionization (EI-MS) would also reveal fragmentation patterns that can help in structural confirmation. While experimental data is not published, computational tools have predicted the m/z values for various adducts of the molecule.

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.07134 |

| [M+Na]⁺ | 233.05328 |

| [M-H]⁻ | 209.05678 |

| [M+NH₄]⁺ | 228.09788 |

| [M+K]⁺ | 249.02722 |

Additionally, the compound's amenability to analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) has been noted, indicating that Liquid Chromatography-Mass Spectrometry (LC-MS) would be a suitable method for its analysis and characterization.

UV-Visible Spectroscopy for Optical Transmittance and Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the nitrophenyl group in this compound. The spectrum would show specific wavelengths of maximum absorbance (λmax), providing insight into the conjugated π-electron system. Currently, there is no published UV-Visible spectral data for this compound.

X-ray Crystallography for Molecular Geometry and Packing

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It also elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonding.

A search of the scientific literature and crystallographic databases did not yield any results for a single-crystal X-ray diffraction study of this compound. While crystal structures for several related isomers and analogues have been determined, this specific compound has not been characterized by this method in published research. Such an analysis would be invaluable for a complete understanding of its molecular geometry and solid-state packing.

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen Bonding Networks (N-H⋯O, O-H⋯O, C-H⋯O, C-H⋯π)

Hydrogen bonds are critical in directing the supramolecular assembly in the crystal lattice of acetamide derivatives. The this compound molecule contains several potential hydrogen bond donors (the amide N-H group) and acceptors (the oxygen atoms of the carbonyl, methoxy, and nitro groups), as well as aromatic rings capable of participating in C-H⋯π interactions.

However, a detailed experimental study, including specific bond distances and angles for the hydrogen bonding networks in the crystal structure of this compound, is not available in the reviewed scientific literature. Analysis of related isomers, such as N-(4-methoxy-2-nitrophenyl)acetamide, often reveals intramolecular N—H⋯O hydrogen bonds between the amide proton and an oxygen atom of the ortho-nitro group, which can significantly influence molecular conformation and intermolecular packing. nih.govnih.gov In other related structures lacking an ortho-nitro group, intermolecular N—H⋯O hydrogen bonds often form chains, linking molecules through their amide and carbonyl or nitro groups. nih.goviucr.org A definitive analysis for this compound would require specific crystallographic data.

Conformational Analysis and Torsion Angle Determination

The three-dimensional shape, or conformation, of this compound is defined by the rotation around its single bonds. Torsion angles, which describe the dihedral angles between different parts of the molecule, are crucial for understanding its steric and electronic properties. These angles determine the degree of planarity and the spatial orientation of the acetamido, methoxy, and nitro functional groups relative to the phenyl ring.

Specific experimental values for the torsion angles of this compound, which would be derived from X-ray crystallography, were not found in the available literature. For comparison, studies on its isomer, N-(4-Methoxy-2-nitrophenyl)acetamide, show that the substituent groups are typically twisted out of the plane of the central phenyl ring to varying degrees. For instance, the methoxy group may be nearly coplanar, while the nitro and, particularly, the acetamido groups can exhibit significant twists, with torsion angles deviating substantially from 0° or 180°. nih.govresearchgate.net This non-planarity is a result of minimizing steric hindrance between adjacent substituents. A precise conformational analysis for this compound remains to be experimentally determined.

Chromatographic Techniques for Purity and Separation

Chromatography is an essential tool for assessing the purity of chemical compounds and for separating them from impurities or byproducts generated during synthesis.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. While GC, often coupled with a flame ionization detector (GC-FID), is a standard method for purity assessment of organic compounds, specific methodologies for the analysis of this compound are not detailed in the surveyed research. The application of GC would depend on the thermal stability and volatility of the compound. A typical method would involve optimizing parameters such as the column type (e.g., polar or non-polar), temperature program, and carrier gas flow rate to achieve effective separation from any potential volatile impurities or residual solvents.

High-Performance Liquid Chromatography (HPLC) for Separation and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is suitable for separating the main compound from its impurities and can be scaled for preparative separation to isolate these impurities for further characterization. sielc.com

The method employs a specialized reverse-phase column and a mobile phase consisting of acetonitrile, water, and an acid modifier. sielc.com For applications requiring compatibility with mass spectrometry (MS), the typical phosphoric acid modifier can be substituted with formic acid. sielc.com

Below are the typical conditions for the HPLC analysis of this compound.

| Parameter | Description |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS Compatibility | Phosphoric acid can be replaced with formic acid |

| Applications | Purity assessment, separation, and isolation of impurities |

This liquid chromatography method is robust and can be adapted for fast UPLC (Ultra-Performance Liquid Chromatography) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com

Based on a thorough review of the available scientific literature, it is not possible to generate an article with the specific, detailed research findings and data tables requested for the compound “this compound” under the provided outline.

The search results confirm the identity, chemical formula (C₉H₁₀N₂O₄), and CAS Number (33721-54-9) of this compound. nist.govnih.govsrinichem.com The compound is recognized as a chemical intermediate, particularly in the synthesis of potential oncology therapeutics. srinichem.comlookchem.com

However, there is no evidence of published research containing the specific theoretical and computational chemistry studies required for the article. Detailed analyses such as Density Functional Theory (DFT) calculations (including geometry optimization, HOMO-LUMO energy gaps, and vibrational frequency analysis) and molecular modeling simulations (including Hirshfeld surface analysis and Molecular Electrostatic Potential mapping) for this exact compound are not available in the public domain based on the conducted searches.

While such computational studies have been performed on structurally similar but distinct molecules—for instance, N-(2-methoxyphenyl)acetamide (which lacks the nitro group) nih.govresearchgate.net and other substituted acetamides researchgate.netnih.gov—extrapolating these findings would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on this compound.

Therefore, the creation of an article with detailed, scientifically accurate data tables and research findings as per the user's outline cannot be fulfilled at this time.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation

Advanced Quantum Chemical Descriptors (AIM, RDG, ELF, LOL, FUKUI Analyses)

There is no publicly available research or scholarly articles that have performed Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL), or Fukui analyses specifically for N-(2-Methoxy-5-nitrophenyl)acetamide. Consequently, no data tables or detailed research findings on these advanced quantum chemical descriptors for the title compound can be provided.

Prediction of Spectroscopic Parameters using GIAO Method

No published studies were found that have utilized the Gauge-Including Atomic Orbital (GIAO) method to predict the spectroscopic parameters (such as NMR chemical shifts) of this compound. Therefore, there are no computational spectroscopic data or related findings to report for this compound based on the GIAO method.

Theoretical Investigation of Reaction Mechanisms and Pathways

A review of the available scientific literature indicates that there are no specific theoretical investigations into the reaction mechanisms and pathways involving this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, such studies have not been reported for this particular compound.

Applications in Advanced Chemical Research

Building Block in Organic Synthesis

The strategic placement of reactive functional groups on the phenyl ring of N-(2-Methoxy-5-nitrophenyl)acetamide renders it a versatile precursor in multi-step organic synthesis. The presence of an electron-donating methoxy (B1213986) group and a strongly electron-withdrawing nitro group allows for fine-tuning of the molecule's reactivity and provides regiochemical control in subsequent reactions. srinichem.com

Synthesis of Complex Organic Molecules and Heterocyclic Compounds

This compound serves as a critical starting material for the construction of complex heterocyclic scaffolds, which form the core of many pharmacologically active compounds. srinichem.com A prominent application is in the synthesis of substituted benzimidazoles. This process typically involves a key chemical transformation: the reduction of the nitro group (-NO2) to an amino group (-NH2).

The resulting aromatic diamine intermediate, N-(5-amino-2-methoxyphenyl)acetamide, can then undergo a cyclization reaction with various reagents, such as aldehydes or carboxylic acids, to form the benzimidazole (B57391) ring system. organic-chemistry.orgpcbiochemres.comresearchgate.netrsc.org This one-pot reductive cyclocondensation is an efficient method for creating these valuable heterocyclic structures. pcbiochemres.com Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and antihypertensive properties. rsc.org The specific substituents on the final benzimidazole product, originating from the acetamide (B32628) precursor and the cyclization agent, are crucial in determining its therapeutic potential.

| Starting Material | Key Transformation | Cyclization Partner (Example) | Resulting Heterocyclic System |

|---|---|---|---|

| This compound | Reduction of nitro group to amine | Aromatic Aldehydes | 2-Aryl-substituted Benzimidazoles |

Development of Advanced Materials

The inherent electronic characteristics of this compound make it a compound of interest in materials science. The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the same aromatic ring creates a "push-pull" system, which can lead to unique optical and electronic properties. nih.govacs.orgnumberanalytics.com

Optoelectronic Device Fabrication and Thin-Film Applications

While direct applications in device fabrication are still an emerging area of research, the molecular structure of this compound is relevant to the development of organic optoelectronic materials. The ability of related acetanilide (B955) derivatives to form ordered structures through hydrogen bonding is a critical factor for creating stable thin films, a prerequisite for many electronic devices. acs.orgresearchgate.net The solid-state packing of these molecules, governed by intermolecular forces, dictates the bulk material's ability to transport charge, which is fundamental to device performance.

Exploration in Organic Semiconductors and Light-Emitting Diodes (LEDs)

The development of organic semiconductors and materials for OLEDs often relies on molecules with tunable electronic properties. rsc.orgresearchgate.netnih.govnih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that determines a material's semiconductor behavior and the color of light it might emit in an OLED. The push-pull nature of this compound suggests that its HOMO-LUMO gap could be modified through chemical derivatization, making it a potentially useful scaffold for designing new organic electronic materials.

Studies on Electronic Properties and Potential Applications

The electronic properties of this compound are largely dictated by its functional groups and their arrangement. The amide, methoxy, and nitro groups influence the planarity of the molecule and its crystal packing. researchgate.net Crystallographic studies of analogous substituted acetanilides reveal that hydrogen bonds between amide groups are a dominant force in forming molecular chains or ribbons. acs.orgrsc.org These well-defined supramolecular structures are essential for charge transport in organic materials. The interplay of these hydrogen bonds with other interactions, such as π-π stacking between aromatic rings, determines the final three-dimensional crystal lattice and, consequently, the material's electronic properties. researchgate.netmdpi.com

| Feature | Description | Relevance to Material Properties |

|---|---|---|

| Push-Pull System | Presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups. acs.org | Influences molecular dipole moment, HOMO-LUMO gap, and potential for non-linear optical properties. |

| Hydrogen Bonding | The amide group (-NHC=O) acts as both a hydrogen bond donor and acceptor. acs.org | Promotes self-assembly into ordered structures (e.g., chains, sheets), which is crucial for charge mobility in organic semiconductors. researchgate.net |

| Molecular Packing | The overall arrangement of molecules in the solid state, influenced by hydrogen bonds and van der Waals forces. researchgate.net | Determines bulk properties such as density, stability, and charge-carrier pathways. |

Investigation of Enzyme-Substrate Interactions

In biochemistry and medicinal chemistry, this compound and related structures serve as valuable tools for studying and designing molecules that interact with enzymes.

The nitrophenyl group is a well-established component of chromogenic enzyme substrates. biosynth.comrsc.orgapolloscientific.co.uk In a typical assay, the substrate is colorless or weakly colored. When an enzyme cleaves a bond in the substrate, it releases a nitrophenol or nitroaniline fragment, which is intensely colored (typically yellow) at specific pH values. nih.gov The rate of color formation can be measured with a spectrophotometer, providing a simple and direct way to quantify enzyme activity. Although this compound itself is not a common substrate, its structure fits the general template for designing such tools.

Furthermore, as a precursor to bioactive heterocyclic compounds like benzimidazoles, the acetamide scaffold is fundamental to the design of enzyme inhibitors. srinichem.com These inhibitors must precisely fit into the active site of a target enzyme to block its function. Therefore, understanding the potential interactions of the this compound scaffold with biological systems is crucial for the rational design of new therapeutic agents. semanticscholar.org Research on related bioactive compounds like N-(2-hydroxy-5-nitrophenyl) acetamide shows that such molecules are recognized and processed by microbial and plant enzymes, underscoring their relevance in studying biological interactions. nih.gov

| Step | Process | Observable Change |

|---|---|---|

| 1 | A colorless nitrophenyl-containing substrate is added to a solution containing an enzyme. | Solution is colorless. |

| 2 | The enzyme catalyzes the cleavage of a bond, releasing a nitrophenol/nitroaniline molecule. nih.gov | No visible change. |

| 3 | Under appropriate pH conditions, the released nitrophenol/nitroaniline forms a colored species. nih.gov | A color (e.g., yellow) develops. |

| 4 | The intensity of the color is measured over time to determine the rate of the enzymatic reaction. | Increase in absorbance at a specific wavelength. |

Studies on Structure-Activity Relationships through Chemical Derivatization

This compound serves as a crucial intermediate chemical, or building block, in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. srinichem.com Its chemical structure, featuring an acetamide backbone with both a methoxy (electron-donating) and a nitro (electron-withdrawing) group on the phenyl ring, provides a versatile platform for chemical modification. srinichem.com This dual electronic nature allows for the fine-tuning of reactivity, making it a strategic advantage for researchers designing and synthesizing derivatives with specific biological activities, especially in oncology research. srinichem.com

The process of chemical derivatization involves taking a core chemical structure and creating a series of related compounds, or analogs, by modifying its functional groups. These new derivatives are then tested for biological activity. By comparing the activity of the different derivatives, researchers can determine which parts of the molecule are essential for its effects, a process known as establishing a structure-activity relationship (SAR).

A notable example of this application involves the derivatization of this compound to explore new therapeutic agents. In one line of research, it was used as a precursor to synthesize N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide. This new, more complex derivative was then used as a ligand to create four different zinc(II) carboxylate complexes. semanticscholar.orgresearchgate.net These final metal complexes represent a significant structural modification from the original acetamide.

The synthesized zinc(II) complexes underwent a battery of biological evaluations to determine their activity. semanticscholar.orgresearchgate.net Researchers assessed their ability to bind to DNA, showing an intercalative pattern of interaction. semanticscholar.org Furthermore, the complexes were tested for their antimicrobial and anti-leishmanial activity, with results indicating good activity in these areas. semanticscholar.org Crucially, these derivative complexes showed no toxicity to human blood erythrocytes, highlighting a degree of biological safety. semanticscholar.org This entire process, starting from this compound and resulting in biologically active metal complexes, exemplifies how chemical derivatization is used to probe structure-activity relationships and develop novel compounds with therapeutic potential. semanticscholar.orgresearchgate.net

Table 1: Biological Activities of Zinc(II) Complexes Derived from this compound

| Activity Assessed | Finding | Source |

|---|---|---|

| DNA Interaction | The complexes bind to DNA through an intercalative mode. | semanticscholar.org |

| Antimicrobial Activity | The complexes demonstrated good activity against various microbes. | semanticscholar.orgresearchgate.net |

| Anti-leishmanial Activity | Good activity was observed. | semanticscholar.org |

| Cytotoxicity | No toxicity was found against human blood erythrocytes. | semanticscholar.org |

Role in Microbial Transformation and Environmental Fate Studies

Based on available scientific literature, no specific studies have been published detailing the microbial transformation or environmental fate of this compound. Research in this area typically investigates how microorganisms in soil or water metabolize a compound, the rate of its degradation, and the resulting products.

There is no specific research available that identifies or characterizes the microbial degradation products of this compound.

There are no specific studies available that document the influence of this compound on gene expression in plant systems or the associated detoxification pathways.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often involves harsh nitrating agents and acidic conditions, presenting environmental and safety challenges. Future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide. This involves exploring alternative reagents, catalytic systems, and innovative process technologies.

Key areas for development include:

Catalytic Nitration: Investigating solid acid catalysts or metal-catalyzed nitration reactions could offer higher selectivity, reduce waste, and allow for easier catalyst recovery and reuse compared to traditional methods like using fuming nitric acid. google.com

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, especially for highly exothermic reactions like nitration. This can lead to improved safety, higher yields, and easier scalability.

Biocatalytic Routes: The use of enzymes, such as nitroreductases in reverse or other engineered enzymes, could provide highly specific and environmentally benign pathways to nitroaromatic compounds, operating under mild aqueous conditions.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Emerging Sustainable Approach | Potential Advantages |

|---|---|---|---|

| Nitration | Sulfuric Acid/Nitric Acid | Solid Acid Catalysts, Zeolites | Reusability, Reduced Acid Waste, Higher Selectivity |

| Acetylation | Acetic Anhydride (B1165640)/Acetic Acid iucr.orgnih.gov | Enzyme-catalyzed Acetylation | Mild Conditions, High Specificity, Aqueous Media |

| Process Tech | Batch Processing | Continuous Flow Synthesis | Enhanced Safety, Better Control, Scalability |

Advanced Spectroscopic and Structural Characterization Techniques

While standard characterization techniques provide basic structural confirmation, advanced methods can offer deeper insights into the molecule's conformation, electronic structure, and intermolecular interactions. Detailed structural analysis is crucial for understanding its reactivity and designing its applications in areas like medicinal chemistry and materials science.

Future characterization efforts will likely employ:

Single-Crystal X-ray Diffraction: Although the crystal structure of this compound is not widely reported, analysis of its isomers like N-(4-Methoxy-2-nitrophenyl)acetamide reveals detailed information on intramolecular hydrogen bonding and molecular planarity. iucr.orgnih.gov Similar studies on the title compound would precisely determine its solid-state conformation and packing, which influences its physical properties.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would unambiguously assign all proton and carbon signals and provide valuable information about through-bond connectivity, confirming the substitution pattern on the aromatic ring.

Solid-State NMR (ssNMR): This technique can probe the structure and dynamics of the compound in its solid form, providing complementary data to X-ray diffraction, especially for understanding polymorphism.

Table 2: Advanced Spectroscopic Techniques and Potential Insights

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Single-Crystal X-ray | Bond lengths, bond angles, torsion angles, intermolecular interactions. iucr.orgnih.gov | Elucidates solid-state conformation, hydrogen bonding patterns, and crystal packing. |

| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations. | Unambiguous assignment of aromatic protons and carbons, confirming isomer purity. |

| Solid-State NMR | Local environment of atoms in the solid state. | Characterization of polymorphic forms and molecular dynamics in the crystal lattice. |

| HPLC-MS | Separation and mass-to-charge ratio. sielc.com | Used for purity assessment, impurity profiling, and pharmacokinetic studies. sielc.com |

Integration of Computational Approaches for Predictive Modeling

Computational chemistry is an increasingly powerful tool for predicting molecular properties and rationalizing experimental observations. For this compound, theoretical calculations can guide synthetic efforts and predict its behavior in various chemical environments.

Emerging trends in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the optimized molecular geometry, vibrational frequencies (IR spectrum), and NMR chemical shifts. It can also calculate electronic properties like molecular orbital energies (HOMO-LUMO) and electrostatic potential maps, which are key to understanding the compound's reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or biological macromolecules.

Reaction Pathway Modeling: Computational modeling can be used to explore the mechanisms of potential reactions, calculate activation energies, and predict the most likely products of undiscovered transformations, thereby guiding experimental design.

Table 3: Predictable Properties via Computational Modeling

| Property | Computational Method | Application |

|---|---|---|

| Molecular Geometry | DFT Optimization | Prediction of bond lengths, angles, and stable conformers. |

| Spectroscopic Data (IR, NMR) | DFT Calculations | Aid in the interpretation of experimental spectra. |

| Reactivity Indices | Frontier Molecular Orbital (FMO) Theory, Fukui Functions | Predict sites for electrophilic and nucleophilic attack. |

| Reaction Mechanisms | Transition State Searching | Elucidate reaction pathways and predict product distributions. |

Exploration of Undiscovered Chemical Transformations and Reactivity

The functional groups of this compound—the nitro group, the methoxy (B1213986) group, and the acetamide (B32628) linkage—offer a rich playground for chemical transformations. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, particularly in nucleophilic substitutions. srinichem.com

Future research could focus on:

Selective Reduction of the Nitro Group: The conversion of the nitro group to an amine is a cornerstone of synthetic chemistry. Developing highly selective methods for this reduction in the presence of the amide functionality would yield 5-amino-N-(2-methoxyphenyl)acetamide, a versatile building block for synthesizing heterocyclic compounds like benzimidazoles or quinoxalines.

Nucleophilic Aromatic Substitution (SNAr): The activated aromatic ring may be susceptible to SNAr reactions, allowing for the displacement of the methoxy group or potentially other substituents under specific conditions to introduce new functionalities.

Directed Ortho-Metalation (DoM): The acetamide and methoxy groups can potentially act as directing groups for metalation at specific positions on the aromatic ring, enabling further functionalization.

Synergistic Applications in Interdisciplinary Scientific Fields

While primarily recognized as a synthetic intermediate, the structural motifs within this compound suggest potential applications in broader scientific fields. Its role as a precursor in the synthesis of compounds with potential antitumor activity highlights its importance in medicinal chemistry. srinichem.com

Emerging interdisciplinary applications could include:

Medicinal Chemistry: Beyond its current use, derivatives of this compound could be explored as scaffolds for developing new therapeutic agents. The 2-methoxy-5-nitroaniline (B165355) core is present in various biologically active molecules, and modifications could target different diseases.

Materials Science: The nitroaromatic system is a classic chromophore. Derivatives of this compound could be investigated for applications as dyes, pigments, or components of nonlinear optical (NLO) materials.

Chemical Biology: The compound could be modified to create chemical probes for studying biological systems. For instance, the nitro group can be used as a handle for attaching fluorescent tags or as a precursor to a reactive group for covalent labeling of proteins.

Q & A

Q. Basic

- Spectroscopic Analysis : Use H/C NMR to confirm the methoxy ( ppm) and acetamide ( ppm for CH) groups. FTIR identifies nitro stretches ( asymmetric, symmetric) .

- X-ray Crystallography : Resolve crystal structure to validate bond lengths and angles. SHELXL software is widely used for refinement, with hydrogen bonding patterns (e.g., N–HO) confirming molecular packing .

- HPLC/GC-MS : Quantify purity (>95%) and detect impurities.

What strategies are effective for resolving discrepancies in crystallographic data during structure refinement?

Q. Advanced

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning if intensity statistics (e.g., ) suggest lattice disorder .

- Hydrogen Bonding Validation : Compare observed hydrogen bonds (e.g., N–HO, C–HO) with geometric criteria (distance: 2.2–3.2 Å, angle: 120–180°). Discrepancies may indicate missed interactions or thermal motion .

- Density Functional Theory (DFT) : Cross-validate experimental bond lengths/angles with computational models .

How do intermolecular interactions influence the crystal packing of this compound?

Advanced

The methoxy and nitro groups direct packing via:

- N–HO Hydrogen Bonds : Between the acetamide NH and nitro O atoms, forming dimers with motifs .

- C–Hπ Interactions : Methoxy CH groups engage with aromatic rings (centroid distances: 3.4–3.7 Å), stabilizing layered structures .

- Steric Effects : Ortho-substitution by methoxy increases torsional angles (e.g., C–O–C–C dihedral ), reducing symmetry and promoting polymorphism .

What spectroscopic techniques are most effective for characterizing the nitro and methoxy groups?

Q. Intermediate

- FTIR : Nitro groups show asymmetric () and symmetric () stretches. Methoxy C–O stretches appear at .

- H NMR : Methoxy protons resonate as a singlet ( ppm). Aromatic protons adjacent to nitro groups deshield to ppm.

- UV-Vis : Nitro groups absorb at (n→π* transitions).

How can computational methods predict the reactivity of this compound in nucleophilic substitution?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential (MESP), identifying electrophilic sites (e.g., nitro O, acetamide carbonyl). HOMO-LUMO gaps () predict charge-transfer reactivity .

- Transition State Modeling : Simulate SNAr mechanisms at the nitro-substituted phenyl ring. Methoxy’s +M effect may deactivate para positions, directing substitution to meta .

What challenges arise in optimizing reaction conditions for nitro-substituted aromatic acetamides?

Q. Intermediate

- Electron-Withdrawing Effects : Nitro groups deactivate the ring, requiring elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., AlCl) for electrophilic substitution .

- Competitive Side Reactions : Nitro reduction under acidic conditions may occur; use inert atmospheres (N) and aprotic solvents (DMF, acetonitrile) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates nitro byproducts.

How do steric and electronic effects of substituents influence conformational flexibility?

Q. Advanced

- Methoxy’s +M Effect : Stabilizes planar conformations via resonance, reducing rotation about the C–N bond (barrier ) .

- Nitro’s –I Effect : Distorts aromatic ring planarity (dihedral angles between rings), increasing torsional strain .

- Crystal Field Effects : Intermolecular C–HO bonds restrict rotation, favoring specific conformers in the solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.